

Technical Guide: Biological Activity of WM-3835 on Cancer Cell Lines

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Compound of Interest

Compound Name: WM-3835

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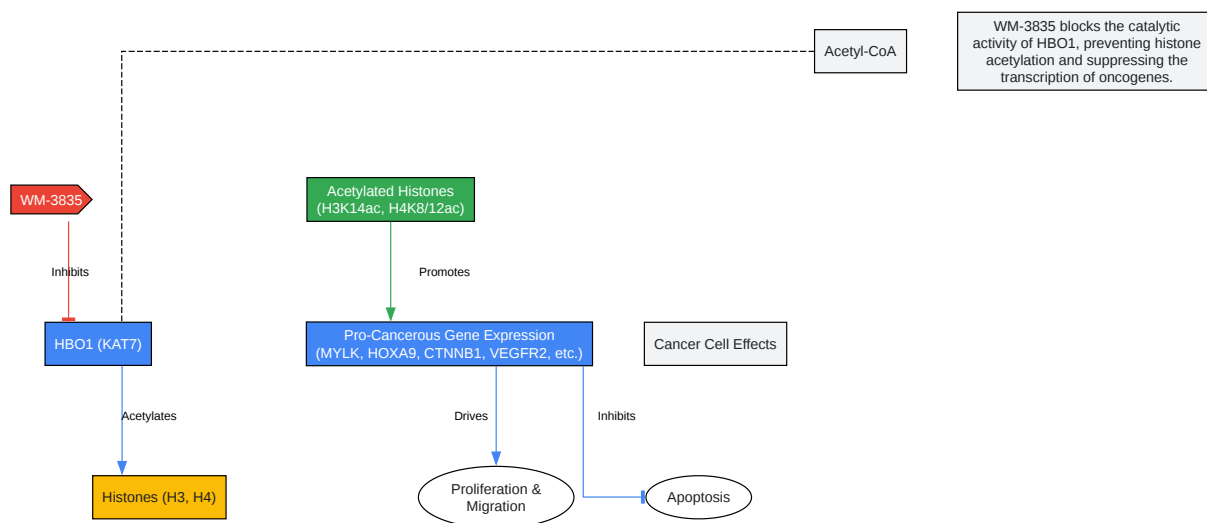
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activity of **WM-3835**, a first-in-class, potent, and specific small-molecule inhibitor of the histone acetyltransferase HBO1 (KAT7/MYST2). By binding directly to the acetyl-CoA binding site of HBO1, **WM-3835** effectively suppresses its enzymatic activity, leading to significant anti-neoplastic effects across a range of cancer types.^{[1][2][3][4]} This guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms and workflows.

Mechanism of Action and Signaling Pathway

WM-3835 exerts its anti-cancer effects by inhibiting HBO1-mediated histone acetylation. HBO1 is a histone acetyltransferase (HAT) that specifically acetylates histone H3 and H4 at various lysine residues, including H3K14, H4K8, and H4K12.^{[5][6]} This acetylation is a critical epigenetic modification that often leads to the transcriptional activation of genes involved in cell proliferation, survival, and migration.

By inhibiting HBO1, **WM-3835** prevents the acetylation of these key histone residues. This results in the downregulation of several pro-cancerous genes, such as MYLK, HOXA9, CCR2, VEGFR2, OCIAD2, and CTNNB1 (β -catenin).^{[7][8][9][10]} The suppression of these pathways ultimately leads to cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation and migration in cancer cells.^{[1][5][7]}



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WM-3835 inhibits the HBO1 signaling pathway.

Quantitative Data on Biological Activity

The efficacy of **WM-3835** has been demonstrated across various cancer cell lines. The following tables summarize the quantitative findings from multiple studies.

Table 1: In Vitro Activity of **WM-3835** on Various Cancer Cell Lines

Cancer Type	Cell Line(s)	Effect	Concentration / Duration	Key Findings	Citation(s)
Osteosarcoma (OS)	pOS-1, pOS-2, MG63, U2OS	Inhibition of viability, proliferation, migration, invasion; Apoptosis induction	1-25 μ M; 24-96 hours	Activity is dependent on HBO1 expression; non-cytotoxic in HBO1-low human osteoblasts. [1][2][9]	[1][2][5][9]
Castration-Resistant Prostate Cancer (CRPC)	pPC-1, pPC-2, pPC-3, pPC-4	Inhibition of viability, proliferation, migration; Apoptosis induction	1-25 μ M (IC ₅₀ \approx 6.24 μ M for pPC-1); 48-72 hours	Dose-dependently inhibited cell survival and proliferation. [7] No significant cytotoxicity in normal prostate epithelial cells. [7][8]	[7][8]
Non-Small Cell Lung Cancer (NSCLC)	pNSCLC1	Inhibition of viability	5 μ M (IC ₅₀); 48-96 hours	Time and concentration-dependent reduction in cell viability. [10]	[10]
Acute Myeloid Leukemia (AML)	Human AML cell lines	Inhibition of growth and viability	1 μ M	Reduces H3K14ac levels. [11][12]	[11][12]

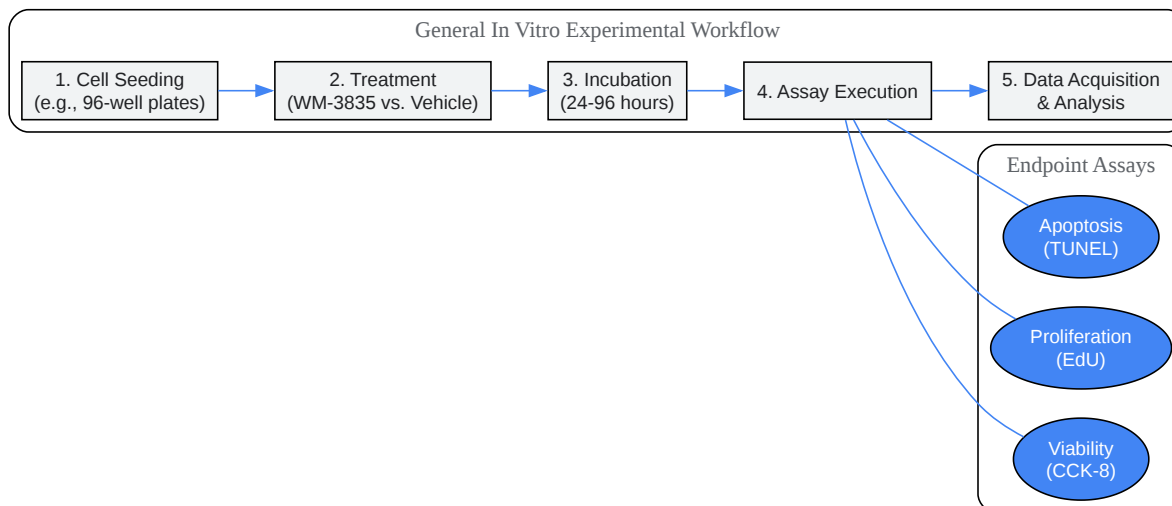
B-cell Acute Lymphoblastic Leukemia (B-ALL)	NALM-6, REH	Inhibition of viability and proliferation; Apoptosis induction	10 mg/kg (in vivo)	WM-3835 potentially inhibited the progression of B-ALL.[6]	[6]
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Table 2: In Vivo Efficacy of **WM-3835**

Cancer Model	Animal Model	Dosage and Administration	Outcome	Citation(s)
Osteosarcoma	pOS-1 Xenograft (SCID mice)	10 mg/kg/day; IP injection for 21 days	Potently inhibited xenograft growth. [2][3][9]	[2][3][5][9]
Castration-Resistant Prostate Cancer	pPC-1 Xenograft (Nude mice)	5 mg/kg/day; IP injection for 14 days	Potently inhibited xenograft growth with no apparent toxicity.[7]	[7]
B-cell Acute Lymphoblastic Leukemia	NALM-6 Xenograft (B-NDG mice)	10 mg/kg/day; IP injection for 14 days	Significantly reduced tumor burden in spleen and bone marrow.[13]	[13]

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key assays used to evaluate the efficacy of **WM-3835**.



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A typical workflow for assessing **WM-3835** in vitro.

3.1. Cell Viability Assay (CCK-8)

This assay measures cell viability based on the bioreduction of WST-8 by cellular dehydrogenases into a colored formazan product.

- Cell Seeding: Seed cancer cells (e.g., pOS-1) into 96-well plates at a density of 3×10^3 cells per well and allow them to adhere overnight.[1]
- Treatment: Replace the medium with fresh medium containing various concentrations of **WM-3835** (e.g., 1 μ M to 25 μ M) or a vehicle control (e.g., 0.5% DMSO).[1][10]
- Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72, 96 hours).
- Reagent Addition: Add 10 μ L of CCK-8 reagent to each well.[1]
- Final Incubation: Incubate the plates for 1-4 hours at 37°C.
- Measurement: Measure the absorbance (optical density) at 450 nm using a microplate reader.[1] Viability is expressed as a percentage relative to the vehicle-treated control cells.

3.2. Apoptosis Assay (TUNEL Staining)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

- Cell Culture: Grow cells on coverslips in a 24-well plate and treat with **WM-3835** (e.g., 5 μ M) or vehicle for a specified duration (e.g., 72 hours).[\[2\]](#)
- Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
- Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
- TUNEL Reaction: Wash cells and incubate with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 60 minutes at 37°C in the dark, according to the manufacturer's protocol.
- Counterstaining: (Optional) Counterstain nuclei with DAPI or Hoechst.
- Imaging: Mount the coverslips and visualize using a fluorescence microscope. The percentage of TUNEL-positive nuclei is calculated to quantify apoptosis.[\[2\]](#)[\[9\]](#)

3.3. Cell Proliferation Assay (EdU Incorporation)

This assay measures DNA synthesis in proliferating cells by detecting the incorporation of the nucleoside analog EdU (5-ethynyl-2'-deoxyuridine).

- Cell Culture and Treatment: Seed and treat cells with **WM-3835** as described for other assays.
- EdU Labeling: Two hours before the end of the treatment period, add EdU to the cell culture medium and incubate to allow for incorporation into newly synthesized DNA.
- Fixation and Permeabilization: Wash, fix, and permeabilize the cells as described in the TUNEL protocol.

- Click-iT® Reaction: Add the Click-iT® reaction cocktail containing a fluorescent azide, which covalently binds to the alkyne group of the incorporated EdU. Incubate for 30 minutes in the dark.
- Nuclear Staining: Stain the cell nuclei with Hoechst 33342.[13]
- Analysis: Image the cells using a fluorescence microscope. The proliferation rate is determined by the ratio of EdU-positive (proliferating) cells to the total number of cells (Hoechst-positive).[7][13]

3.4. Western Blotting

Western blotting is used to detect changes in protein expression and post-translational modifications, such as histone acetylation.

- Protein Extraction: Treat cells with **WM-3835**, then lyse them in RIPA buffer to extract total protein or use a histone extraction kit for histone analysis.
- Quantification: Determine protein concentration using a BCA assay.
- Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
- Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-H3K14ac, anti-H4K12ac, anti-cleaved-Caspase-3, anti-β-actin).[2][9]
- Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Expression levels are quantified relative to a loading control like β-actin or total histone H3/H4.[2]

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